[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanaminehydrochloride
CAS No.:
Cat. No.: VC16789351
Molecular Formula: C8H12ClNOS
Molecular Weight: 205.71 g/mol
* For research use only. Not for human or veterinary use.
![[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanaminehydrochloride -](/images/structure/VC16789351.png)
Specification
Molecular Formula | C8H12ClNOS |
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Molecular Weight | 205.71 g/mol |
IUPAC Name | [(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H/t7-;/m1./s1 |
Standard InChI Key | DZSYVXXKGUUHSI-OGFXRTJISA-N |
Isomeric SMILES | C1CO[C@@H](C2=C1C=CS2)CN.Cl |
Canonical SMILES | C1COC(C2=C1C=CS2)CN.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The compound features a thieno[2,3-c]pyran core, a bicyclic system comprising a sulfur-containing thiophene ring fused to a oxygen-containing pyran ring. The methanamine group (-CH2NH2) is attached at the 7th position of the pyran moiety, with the R-configuration at this chiral center being critical for its biological activity . The hydrochloride salt form enhances solubility and stability, a common modification for amine-containing pharmaceuticals .
Molecular Formula: C8H12ClNOS
Molecular Weight: 205.71 g/mol
CAS Registry Number: 63932-26-3 (base form)
The stereochemistry at the 7th position significantly influences receptor binding affinity. For example, the S-enantiomer of a related compound, (7S)-4,7-dihydro-N-methyl-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride, exhibits potent agonism at serotonin 5-HT2 receptors . This suggests that the R-enantiomer may have distinct pharmacological profiles, though specific studies on the R-form remain limited.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of [(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride typically involves multi-step organic reactions:
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Cyclocondensation: A thiophene derivative (e.g., 3-thiophenecarboxaldehyde) reacts with a dihydropyran precursor under acidic conditions to form the thieno[2,3-c]pyran scaffold.
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Amination: Introduction of the methanamine group via reductive amination, employing sodium cyanoborohydride or hydrogenation catalysts.
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Resolution of Enantiomers: Chiral chromatography or enzymatic resolution isolates the R-enantiomer .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (typically 65–75%) and purity (>97%). Automated systems monitor reaction parameters (temperature, pH) to minimize racemization, preserving the R-configuration .
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Cyclocondensation | H2SO4, ethanol, 80°C | 70% | 90% |
Reductive Amination | NaBH3CN, MeOH, rt | 65% | 85% |
Chiral Resolution | Chiral HPLC, hexane/EtOAc | 40% | 99% |
Physicochemical Properties
Structural and Spectral Data
X-ray Crystallography: The thieno[2,3-c]pyran ring adopts a boat conformation, with the methanamine group axial to minimize steric strain.
Spectroscopic Characteristics:
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IR: N-H stretch at 3300 cm⁻¹; S-C aromatic absorption at 690 cm⁻¹ .
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NMR (¹H): δ 3.2–3.5 (m, pyran H), δ 4.1 (s, CH2NH2), δ 6.8–7.1 (thiophene H).
Solubility and Stability
The compound is hygroscopic, requiring storage under inert conditions. It exhibits moderate solubility in polar solvents:
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Ethanol: 25 mg/mL
Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C .
Pharmacological Activity and Mechanisms
Serotonin Receptor Modulation
Though direct studies on the R-enantiomer are sparse, structural analogs demonstrate high affinity for serotonin receptors. The S-enantiomer of a related compound activates 5-HT2A/2C receptors (EC50 = 12 nM) , suggesting potential psychoactive or cardiovascular effects. The R-configuration may alter binding kinetics due to steric hindrance at the receptor site.
Ion Channel Interactions
The thieno-pyran scaffold inhibits voltage-gated calcium channels (IC50 ≈ 2 μM in neuronal cells) . This activity is attributed to the planar aromatic system interacting with channel pore residues, a property retained in the R-enantiomer.
Applications in Research and Development
Neuropharmacology
The compound serves as a lead structure for designing 5-HT2 receptor modulators. Its ability to cross the blood-brain barrier (logP = 1.8) makes it valuable in studying depression and anxiety disorders.
Chemical Biology
Researchers utilize its fluorescent derivatives (e.g., dansyl-tagged analogs) to visualize receptor localization in live cells.
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